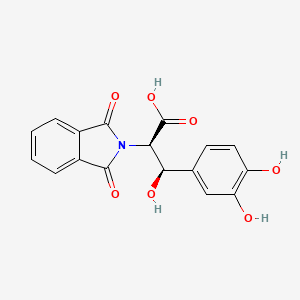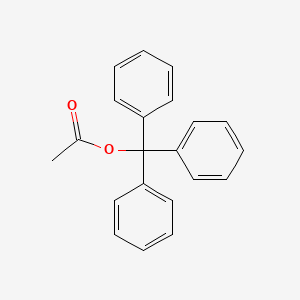![molecular formula C10H11NO4 B3333416 1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione CAS No. 98453-85-1](/img/structure/B3333416.png)
1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione
Descripción general
Descripción
1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione is a chemical compound known for its significant biological activity It is a member of the pyrrolidine-2,5-dione family, which is characterized by a pyrrolidine ring bonded to two carbonyl groups
Métodos De Preparación
The synthesis of 1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione typically involves the esterification of pyrrolidine-2,5-dione with hexa-2,4-dienoic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with reagents such as amines or thiols, leading to the formation of amides or thioesters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its effects on cell function and signal transduction pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It is believed to modulate various cellular processes by binding to enzymes or receptors, thereby influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in regulating inflammation and cell proliferation.
Comparación Con Compuestos Similares
1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione can be compared to other similar compounds, such as:
Pyrrolidine-2,5-dione: The parent compound, which lacks the hexa-2,4-dienoyl group, and has different chemical and biological properties.
N-substituted pyrrolidine-2,5-diones: These compounds have various substituents on the nitrogen atom, leading to diverse chemical reactivity and biological activity.
Hexa-2,4-dienoic acid esters: Compounds with similar ester linkages but different core structures, which may exhibit distinct properties.
The uniqueness of this compound lies in its specific combination of the pyrrolidine-2,5-dione core and the hexa-2,4-dienoyl group, which imparts unique chemical and biological characteristics.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hexa-2,4-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGUBFBWXJWWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30760529 | |
| Record name | 1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30760529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98453-85-1 | |
| Record name | 1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30760529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B3333339.png)

![6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline](/img/new.no-structure.jpg)




![6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3333388.png)






